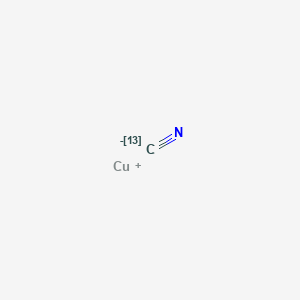
Azanylidyne(113C)methane;copper(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azanylidyne(113C)methane;copper(1+) is a chemical compound with the molecular formula CCuN and a molecular weight of 91.55 g/mol.
Aplicaciones Científicas De Investigación
Azanylidyne(113C)methane;copper(1+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in industrial processes, such as in the production of advanced materials and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azanylidyne(113C)methane;copper(1+) typically involves the reaction of azanylidyne with copper ions under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of copper salts and organic solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of Azanylidyne(113C)methane;copper(1+) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Azanylidyne(113C)methane;copper(1+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of copper.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where ligands or other groups replace the azanylidyne group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation states of copper, while substitution reactions can produce a variety of copper complexes.
Mecanismo De Acción
The mechanism of action of Azanylidyne(113C)methane;copper(1+) involves its interaction with molecular targets and pathways. The compound can bind to specific biomolecules, altering their function and activity. This interaction can lead to various biological effects, such as antimicrobial activity or catalytic activity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Azanylidyne(113C)methane;copper(1+) include other copper complexes with different ligands, such as:
- Azanylidyne(113C)methane;copper(2+)
- Azanylidyne(113C)methane;copper(3+)
- Azanylidyne(113C)methane;copper(0)
Uniqueness
Azanylidyne(113C)methane;copper(1+) is unique due to its specific ligand and oxidation state, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
93596-81-7 |
|---|---|
Fórmula molecular |
CCuN |
Peso molecular |
89.56 g/mol |
Nombre IUPAC |
copper(1+);cyanide |
InChI |
InChI=1S/CN.Cu/c1-2;/q-1;+1 |
Clave InChI |
DOBRDRYODQBAMW-UHFFFAOYSA-N |
SMILES |
[C-]#N.[Cu+] |
SMILES isomérico |
[13C-]#N.[Cu+] |
SMILES canónico |
[C-]#N.[Cu+] |
Sinónimos |
Copper(I) cyanide-13C; Cuprous Cyanide-13C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


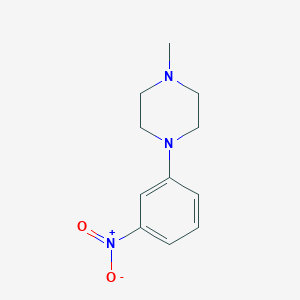
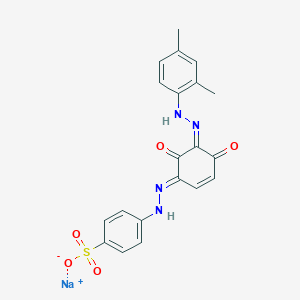
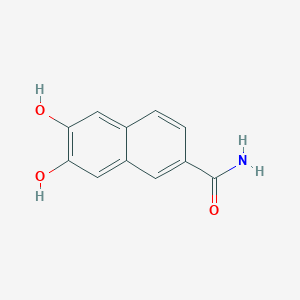
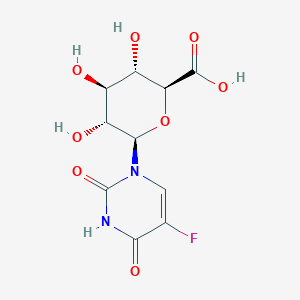
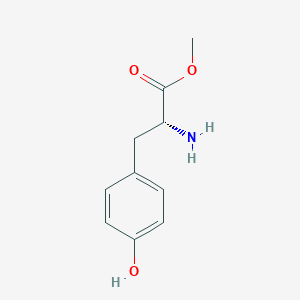
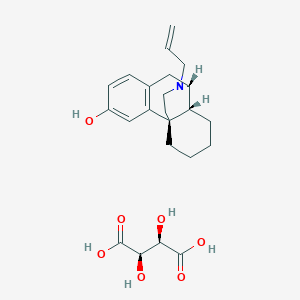
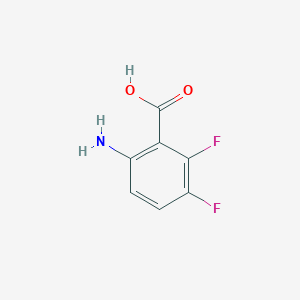
![(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,4,4-trimethylpentan-2-amine](/img/structure/B128358.png)
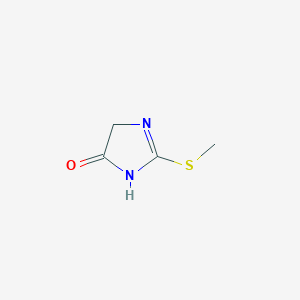
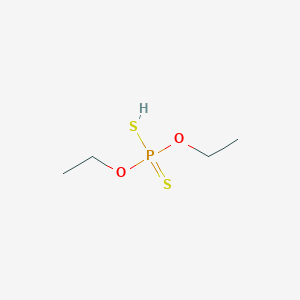
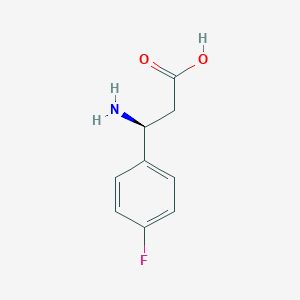
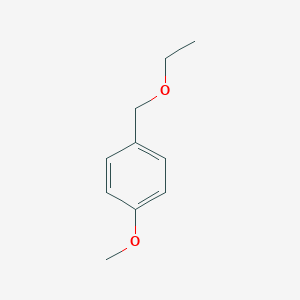
![[4-(Phenylmethoxy)phenyl][4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-methanone](/img/structure/B128373.png)
![(2S)-2-[[(1S)-1-Carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128377.png)
